2,2'-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide)
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Overview
Description
2,2’-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide) is a complex organic compound characterized by its unique structure, which includes a phenylenebis(oxy) core linked to two N-octylacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide) typically involves the reaction of 1,2-phenylenebis(oxy) with N-octylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, often incorporating recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2,2’-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2,2’-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide) has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which 2,2’-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[1,2-Phenylenebis(oxy)]bis(N,N-dipropylacetamide)
- 2,2’-[1,2-Phenylenebis(oxy)]diacetamide
- Oxirane, 2,2’-[1,3-phenylenebis(oxymethylene)]bis-
Uniqueness
2,2’-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide) is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
104360-60-3 |
---|---|
Molecular Formula |
C26H44N2O4 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-octyl-2-[2-[2-(octylamino)-2-oxoethoxy]phenoxy]acetamide |
InChI |
InChI=1S/C26H44N2O4/c1-3-5-7-9-11-15-19-27-25(29)21-31-23-17-13-14-18-24(23)32-22-26(30)28-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-22H2,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
ORFBOOMIPWVUCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)COC1=CC=CC=C1OCC(=O)NCCCCCCCC |
Origin of Product |
United States |
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